
Lithium;copper;thiophene;cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;copper;thiophene;cyanide is a complex compound that integrates the unique properties of lithium, copper, thiophene, and cyanide Each of these components contributes distinct characteristics, making the compound valuable in various scientific and industrial applications Thiophene, a sulfur-containing heterocycle, is known for its aromaticity and stability, while cyanide groups are highly reactive and versatile in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;copper;thiophene;cyanide typically involves the coordination of lithium and copper ions with thiophene and cyanide ligands. One common method is the reaction of thiophene with lithium cyanide and copper(I) cyanide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Lithium;copper;thiophene;cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper and lithium, which can further react with other compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation states or the cleavage of the cyanide group.
Substitution: The cyanide group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(II) complexes, while substitution reactions can produce a variety of thiophene derivatives.
Scientific Research Applications
Lithium;copper;thiophene;cyanide has numerous applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as conductive polymers and semiconductors.
Mechanism of Action
The mechanism of action of lithium;copper;thiophene;cyanide involves the interaction of its components with various molecular targets. The thiophene ring can participate in π-π interactions, while the cyanide group can form strong bonds with metal ions. Lithium and copper ions can facilitate electron transfer processes, making the compound effective in catalytic and electrochemical applications.
Comparison with Similar Compounds
Similar Compounds
Lithium;copper;benzene;cyanide: Similar structure but with a benzene ring instead of thiophene.
Lithium;copper;pyridine;cyanide: Contains a pyridine ring, offering different electronic properties.
Lithium;copper;furan;cyanide: Features a furan ring, which is an oxygen-containing heterocycle.
Uniqueness
Lithium;copper;thiophene;cyanide is unique due to the presence of the sulfur-containing thiophene ring, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
Molecular Formula |
C5H4CuLiNS |
|---|---|
Molecular Weight |
180.7 g/mol |
IUPAC Name |
lithium;copper;thiophene;cyanide |
InChI |
InChI=1S/C4H4S.CN.Cu.Li/c1-2-4-5-3-1;1-2;;/h1-4H;;;/q;-1;;+1 |
InChI Key |
SPEREMLQASQQET-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[C-]#N.C1=CSC=C1.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chlorothiazolo[4,5-b]pyridin-2-amine](/img/structure/B12330703.png)

![2,3-Dihydronaphtho[2,3-b]furan-3-acetic Acid](/img/structure/B12330713.png)
![2-[4-[2-[5-(2,2-dimethylbutyl)-1H-imidazol-2-yl]ethyl]phenyl]benzoic acid](/img/structure/B12330721.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(4-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12330722.png)




![5a,6,7,8,9,9a,10,10a-octahydro-2H-[1,2,4]triazino[4,5-a]indol-1-one](/img/structure/B12330746.png)



